molecular formula C12H18N2O2 B7894162 4-amino-N,N-dimethyl-2-propoxybenzamide

4-amino-N,N-dimethyl-2-propoxybenzamide

Cat. No.: B7894162
M. Wt: 222.28 g/mol
InChI Key: PWCYDBDBOPCEDH-UHFFFAOYSA-N
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Description

4-amino-N,N-dimethyl-2-propoxybenzamide is an organic compound that is commonly used in research and laboratory settings. It is known for its unique chemical structure, which includes an amino group, a dimethyl group, and a propoxy group attached to a benzamide core. This compound is typically found in a solid state and has a white crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-dimethyl-2-propoxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-N,N-dimethylaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the propoxy group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-dimethyl-2-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

4-amino-N,N-dimethyl-2-propoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N,N-dimethyl-2-propoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The dimethyl and propoxy groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-amino-N,N-dimethyl-2-propoxybenzamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

4-amino-N,N-dimethyl-2-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-7-16-11-8-9(13)5-6-10(11)12(15)14(2)3/h5-6,8H,4,7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCYDBDBOPCEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)N)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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